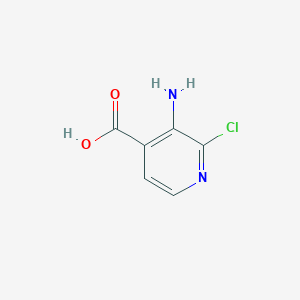
4-氨甲基-2(1H)-喹啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminomethyl-2(1H)-quinolinone is a compound that belongs to the quinolinone family, a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 4-Aminomethyl-2(1H)-quinolinone, they do provide insights into the chemistry of related quinolinone derivatives, which can be useful in understanding the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of quinolinone derivatives can be achieved through various methods. For instance, the synthesis of 7-amino-4-trifluoromethyl-2-(1H)-quinolinone involves the use of an antenna molecule for luminescent europium polyaminocarboxylates chelates . Another example is the synthesis of 6-amino-3,4-dihydro-2(1H)-quinolinone from aniline and 3-chloropropionylchloride, involving condensation and cyclization . These methods highlight the versatility in the synthesis of quinolinone derivatives, which may be applicable to the synthesis of 4-Aminomethyl-2(1H)-quinolinone.
Molecular Structure Analysis
Quinolinone derivatives exhibit a wide range of molecular structures, as evidenced by the synthesis of various substituted 2-amino-4(1H)-quinazolinones from a resin-bound amine component . The molecular structure of quinolinone derivatives is crucial for their biological activity and interaction with other molecules. For example, the molecular docking of quinoline hybrids in paper demonstrated dual binding sites in acetylcholinesterase, which is important for their potential as anti-Alzheimer's agents.
Chemical Reactions Analysis
Quinolinone derivatives participate in a variety of chemical reactions. The lithiation of quinazolinones and subsequent reactions with electrophiles to give substituted derivatives , and the three-component reaction leading to pyranoquinoline derivatives with antibacterial activity , are examples of the chemical versatility of quinolinone compounds. These reactions are indicative of the potential transformations that 4-Aminomethyl-2(1H)-quinolinone could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. For instance, the antibacterial activity of pyranoquinoline derivatives and the antiulcer activity of N-acyl amino acid analogues of 2(1H)-quinolinone suggest that these compounds have significant biological relevance. The synthesis of novel 3-amino-2-(1H)-thioxo-4(3H)-quinazolinone derivatives and their identified chemical structures further contribute to the understanding of the properties of quinolinone derivatives.
科学研究应用
抗菌活性
4-氨甲基-2(1H)-喹啉酮衍生物因其抗菌特性而受到研究。例如,涉及4-羟基-1-甲基-2(1H)-喹啉酮的2-氨基-6-甲基-5-氧代-4-芳基-5,6-二氢-4H-吡喃并[3,2-c]喹啉-3-羧酸乙酯的合成,对细菌生长表现出中等的有效性,特别是对铜绿假单胞菌(Asghari, Ramezani, & Mohseni, 2014)。
合成和药物化学
由于其广泛的生物活性,包含4(1H)-喹啉酮环系的化合物在药物化学中很常见。已经报道了4(1H)-喹啉酮的各种合成,促进了药物的开发(Bunce & Nammalwar, 2010)。
法尼基蛋白转移酶抑制
化合物R115777是4-氨甲基-2(1H)-喹啉酮的衍生物,是法尼基蛋白转移酶的一种有效且选择性的抑制剂,并且在体内显示出显着的抗肿瘤作用(Venet, End, & Angibaud, 2003)。
光反应研究
已经进行了涉及4-取代喹啉N-氧化物和2(1H)-喹啉酮的光反应研究,以了解它们在特定条件下的化学行为,这对于各种科学应用具有重要意义(Ide, Mori, Matsumori, & Watanabe, 1977)。
固相合成用于生物活性
喹啉酮,包括3-取代酰胺喹啉-2(1H)-酮,已经合成用于其不同的生物活性,例如抗菌、抗癌、抗病毒特性,以及作为免疫调节剂和受体激动剂。为此,已经开发了固相合成方法(Kwak et al., 2015)。
胃抗溃疡剂
2(1H)-喹啉酮衍生物已被研究为潜在的胃抗溃疡剂。例如,2-(4-氯苯甲酰氨基)-3-[2(1H)-喹啉酮-4-基]丙酸在大鼠中显示出有效的抗溃疡活性(Uchida et al., 1985)。
抗癌研究中的喹诺酮取代喹唑啉酮
已经合成并评估了喹诺酮和喹唑啉酮,包括喹诺酮取代喹唑啉-4(3H)-酮,的抗炎和抗癌活性。它们的活性与核因子-κB (NF-κB) 的抑制有关,核因子-κB 是抗炎和抗肿瘤药物的靶点(Kumar et al., 2018)。
属性
IUPAC Name |
4-(aminomethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXKAGOGKMCTBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564356 |
Source


|
| Record name | 4-(Aminomethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminomethyl-2(1H)-quinolinone | |
CAS RN |
132973-43-4 |
Source


|
| Record name | 4-(Aminomethyl)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132973-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

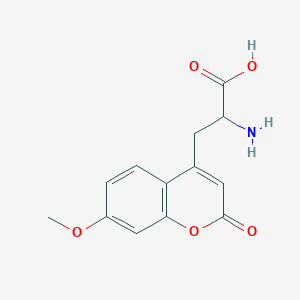
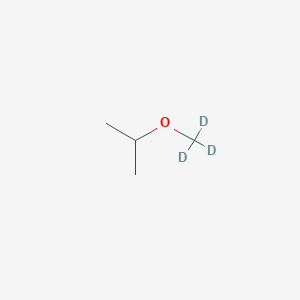
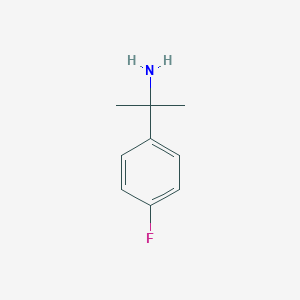
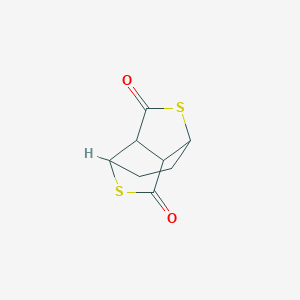
![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)
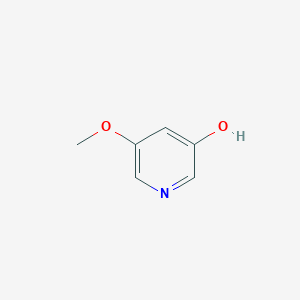

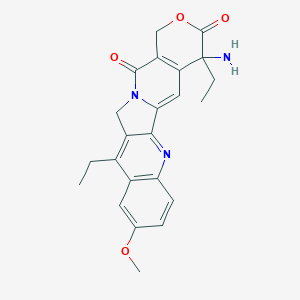
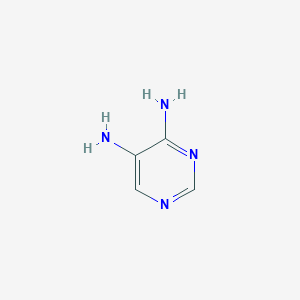
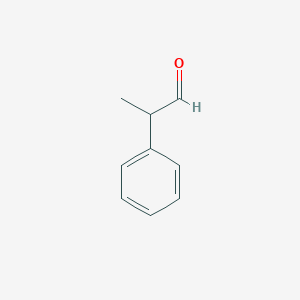
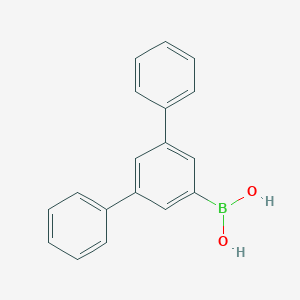

![3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B145478.png)
